

# Application Notes and Protocols: Avoparcin In Vitro Antimicrobial Susceptibility Testing

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## Compound of Interest

Compound Name: Avoparcin

Cat. No.: B1665849

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## Introduction

**Avoparcin** is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed.[1] Like other glycopeptide antibiotics such as vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Concerns about the potential for cross-resistance with vancomycin led to a ban on its use in many countries.[1] However, the study of **avoparcin**'s in vitro activity remains relevant for antimicrobial resistance research and for understanding the dynamics of glycopeptide resistance.

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of bacterial isolates to **avoparcin** using standard laboratory methods. The provided methodologies are based on established antimicrobial susceptibility testing (AST) principles.

## Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics, including **avoparcin**, target the bacterial cell wall synthesis pathway. They specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall.

Caption: Mechanism of action of **avoparcin**.

## Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for **avoparcin** against various bacterial species. The data is compiled from published research.

Table 1: In Vitro Activity of **Avoparcin** Against Staphylococci

Bacterial Species	Number of Strains	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)	100	2	4	1 to 4
Staphylococcus aureus (Oxacillin-resistant)	100	4	4	2 to 8
Coagulase-negative Staphylococci	40	4	8	1 to >16

Data sourced from Cormican et al., 1997.[\[3\]](#)

Table 2: In Vitro Activity of **Avoparcin** Against Enterococci

Bacterial Species	Phenotype	Number of Strains	MIC Range (µg/mL)
Enterococcus faecalis	Vancomycin-susceptible	20	1 to 4
Enterococcus faecium	Vancomycin-susceptible	20	1 to 4
Enterococcus spp.	vanA	10	>16
Enterococcus spp.	vanB	10	2 to >16

Data sourced from Cormican et al., 1997.[3]

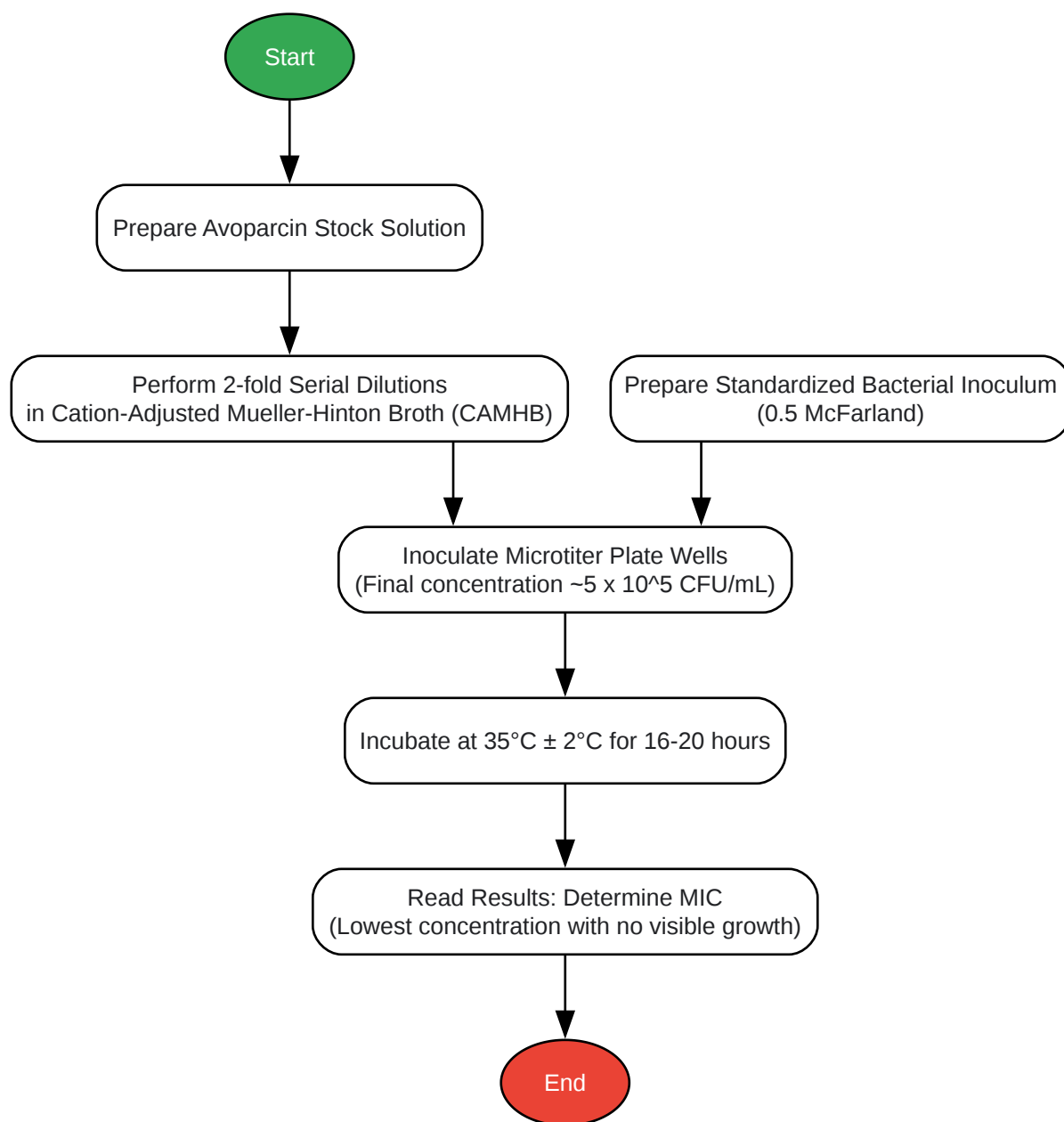
## Experimental Protocols

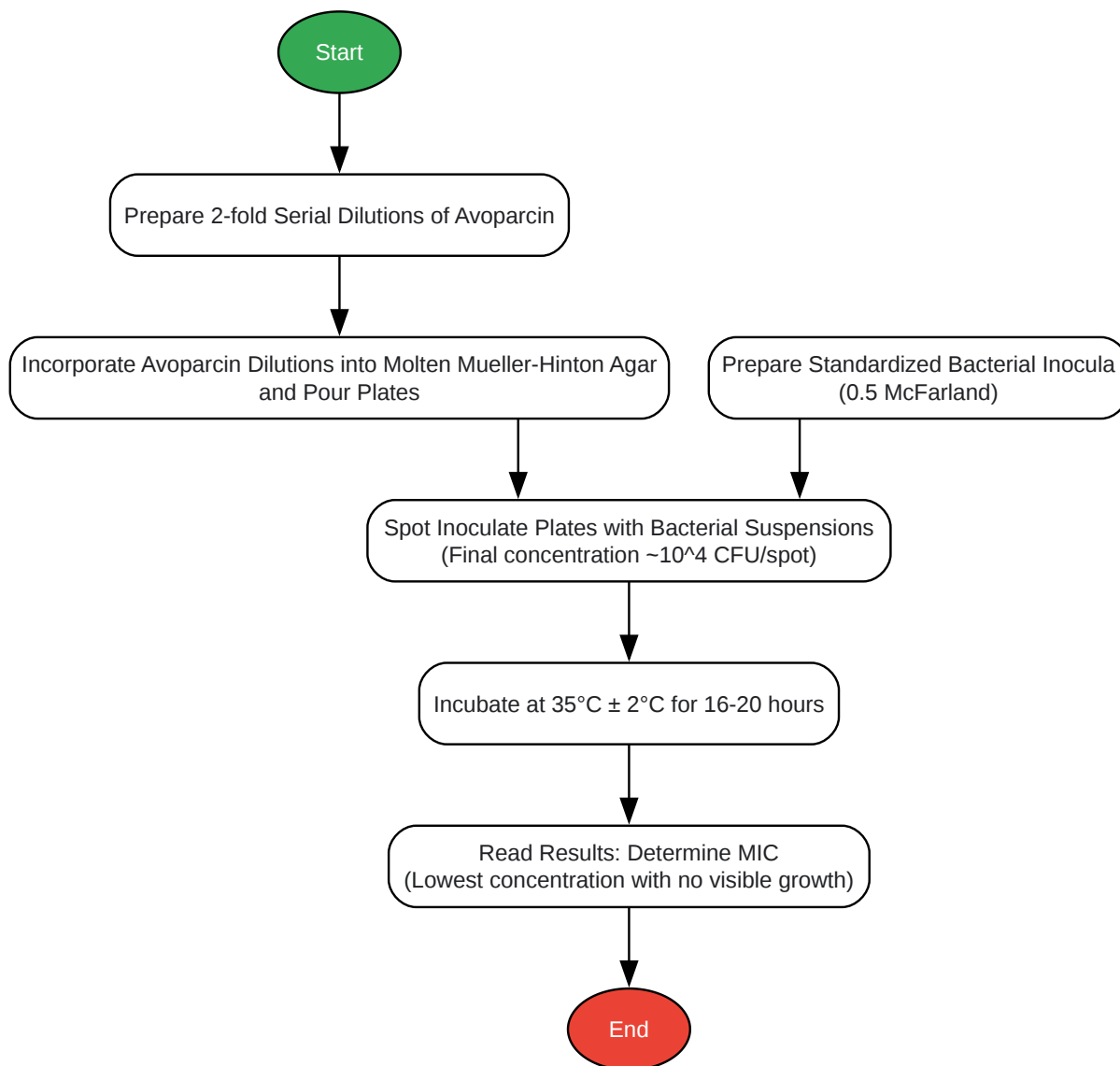
The following are detailed protocols for determining the MIC of **avoparcin**. These are based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Important Note: As **avoparcin** is not in current clinical use, specific CLSI- or EUCAST-approved quality control (QC) ranges for this agent are not available. It is recommended to test **avoparcin** in parallel with a glycopeptide that has established QC ranges (e.g., vancomycin) and to use standard QC strains such as *Staphylococcus aureus* ATCC® 29213™ and *Enterococcus faecalis* ATCC® 29212™ to monitor the overall performance of the assay.

### Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium.





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## References

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